molecular formula C19H21N3O2 B267612 N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide

Cat. No. B267612
M. Wt: 323.4 g/mol
InChI Key: WMDFDBYDGPPSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide, also known as CX-4945, is a selective inhibitor of protein kinase CK2. It was first synthesized in 2009 by Pfizer and has since been extensively studied for its potential use in cancer treatment.

Mechanism of Action

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide selectively inhibits protein kinase CK2, which is a serine/threonine kinase that plays a key role in cell proliferation, survival, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting CK2, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of a number of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has also been shown to induce autophagy, which is a process that allows cells to degrade and recycle damaged organelles and proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide is its selectivity for CK2, which reduces the potential for off-target effects. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide is also relatively stable and can be easily synthesized in large quantities. However, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has a relatively short half-life, which can limit its effectiveness in vivo. In addition, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has poor solubility in water, which can make it difficult to administer in animal models.

Future Directions

There are a number of potential future directions for research on N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide. One area of interest is the development of more potent and selective CK2 inhibitors. Another area of interest is the investigation of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide in combination with other cancer therapies, such as immunotherapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide in humans.
Conclusion
In conclusion, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide is a selective inhibitor of protein kinase CK2 that has shown promise as a potential cancer therapy. Its mechanism of action involves the disruption of signaling pathways that promote cancer cell growth and survival. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has a number of advantages and limitations for lab experiments, and there are a number of potential future directions for research on this compound.

Synthesis Methods

The synthesis of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide involves a series of chemical reactions, starting with the reaction of 3-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. This amide is then reduced to the corresponding amine, which is subsequently reacted with nicotinoyl chloride to form N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide. The final product is purified by column chromatography to obtain a white crystalline solid with a purity of over 99%.

Scientific Research Applications

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

Product Name

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[3-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H21N3O2/c23-18(21-16-8-2-1-3-9-16)14-6-4-10-17(12-14)22-19(24)15-7-5-11-20-13-15/h4-7,10-13,16H,1-3,8-9H2,(H,21,23)(H,22,24)

InChI Key

WMDFDBYDGPPSIT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.